4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Overview
Description
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science . The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, NaBH4, LiAlH4
Substitution: NaOMe, KOtBu, NaH
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to enzymes and receptors by increasing hydrophobic interactions and improving metabolic stability . This can lead to more potent and longer-lasting biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-DL-phenylalanine
- 2-(Trifluoromethyl)-DL-phenylalanine
- 4-Trifluoromethyl-DL-phenylalanine
Uniqueness
4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICCVNASMKOGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.